molecular formula C12H14O6 B8145761 Bis(2-hydroxyethyl) terephthalic acid

Bis(2-hydroxyethyl) terephthalic acid

Cat. No. B8145761
M. Wt: 254.24 g/mol
InChI Key: NVKOZICYPRBHHK-UHFFFAOYSA-N
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Description

Bis(2-hydroxyethyl) terephthalic acid is a useful research compound. Its molecular formula is C12H14O6 and its molecular weight is 254.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(2-hydroxyethyl) terephthalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2-hydroxyethyl) terephthalic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Polycondensation Reactions : Kamatani and Kuze (1979) found that polycondensation of bis(2-hydroxyethyl) terephthalate produces aromatic by-products, with catalysts like Mn, Co, Zn, and W enhancing the yield. These reactions are initiated by alkyl radicals (Kamatani & Kuze, 1979).

  • Crystallization Optimization : Yuan, Liu, and Sun (2021) optimized the crystallization process of bis(2hydroxyethyl) terephthalate, achieving crystals with a perfect habit, reduced diameter span, and faster growth (Yuan, Liu, & Sun, 2021).

  • Synthesis Conditions : Jianwei (2012) determined optimal conditions for synthesizing terephthalic acid bis(-hydroxyethyl ester), including a specific glycol to diacid molar ratio and reaction temperature (Jianwei, 2012).

  • Biodegradation by Enterobacter sp. : Qiu et al. (2020) reported that Enterobacter sp. HY1 effectively degrades bis(2-hydroxyethyl) terephthalate, converting it into mono-(2-hydroxyethyl) terephthalate and terephthalic acid (Qiu et al., 2020).

  • Sustainable Synthesis Method : Grymel et al. (2020) presented a safe, cost-effective, and sustainable method for synthesizing an alternative bis(2-ethylhexyl) terephthalate plasticizer using Protic ionic liquids (Grymel et al., 2020).

  • Reaction Kinetics : Lee et al. (1983) studied the kinetics of the reaction between terephthalic acid and ethylene oxide, finding specific activation energies in a nonsolvent system (Lee et al., 1983).

  • Depolymerization of PET : Xi, Lu, and Sun (2005) achieved significant yields in depolymerizing waste polyethylene terephthalate (PET) into bis(2-hydroxyethyl terephthalate) (Xi, Lu, & Sun, 2005).

  • Catalytic Performance of Tin Complexes : De Oliveira et al. (2001) found that tin complexes like bis(acetylacetonato)tin(II) show promising catalytic performance for terephthalic acid (De Oliveira et al., 2001).

  • Chemical Recycling : Berti et al. (2004) synthesized copolyesters of terephthalic acid by chemical recycling of commercial polymers, improving mechanical properties and reducing environmental impact (Berti et al., 2004).

  • Biodegradation Studies : Liebminger et al. (2007) explored the hydrolysis of PET and bis-(benzoyloxyethyl) terephthalate with a new polyesterase from Penicillium citrinum, releasing bis-(2-hydroxyethyl)terephthalate (Liebminger et al., 2007).

properties

IUPAC Name

2,3-bis(2-hydroxyethyl)terephthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O6/c13-5-3-7-8(4-6-14)10(12(17)18)2-1-9(7)11(15)16/h1-2,13-14H,3-6H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKOZICYPRBHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)CCO)CCO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-hydroxyethyl) terephthalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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